Product packaging for Human c-peptide(Cat. No.:CAS No. 59112-80-0)

Human c-peptide

Cat. No.: B110617
CAS No.: 59112-80-0
M. Wt: 3020.3 g/mol
InChI Key: VOUAQYXWVJDEQY-QENPJCQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C Peptide, or Connecting Peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin during the production of insulin in the pancreatic beta-cells. It is released into the bloodstream in equimolar amounts with insulin, making it a critical and stable marker for endogenous insulin secretion . Unlike insulin, C Peptide is not significantly extracted by the liver and has a longer half-life in the peripheral circulation, providing a more reliable reflection of beta-cell secretory activity . This characteristic is particularly valuable in distinguishing between Type 1 and Type 2 diabetes, as C Peptide levels are severely deficient in the former due to autoimmune beta-cell destruction, but are often normal or elevated in the latter due to insulin resistance . Beyond its role as a passive marker, research suggests that C Peptide may have its own biological activities, potentially benefiting renal and neural function in diabetic patients. Our C Peptide reagent is supplied with high purity and stability, ideal for use in immunoassays such as ELISA to accurately measure C Peptide levels in serum, plasma, or cell culture supernatants . It is an essential tool for applications including the differential diagnosis of diabetes mellitus, the evaluation of residual beta-cell function, investigation of hypoglycemia causes (e.g., insulinoma), and assessment of outcomes in islet transplantation or bariatric surgery . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C129H211N35O48 B110617 Human c-peptide CAS No. 59112-80-0

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUAQYXWVJDEQY-QENPJCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H211N35O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186651
Record name Proinsulin C-peptide (human)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3020.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33017-11-7, 59112-80-0
Record name Proinsulin C-peptide (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-peptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proinsulin C-peptide (human)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

C Peptide Biosynthesis and Secretion Dynamics

Proinsulin Processing and C-Peptide Formation

The journey of C-peptide begins with the synthesis of its precursor, preproinsulin, and its subsequent processing into proinsulin.

Insulin (B600854) is initially synthesized as preproinsulin, which is then rapidly converted to proinsulin in the endoplasmic reticulum (ER) of pancreatic beta-cells. nih.govresearchgate.netcreative-diagnostics.comwikipedia.org Proinsulin is a single-chain polypeptide comprising the A-chain, B-chain, and the connecting C-peptide. openaccessjournals.comimmunotech.cz The C-peptide segment is crucial for guiding the correct folding of the proinsulin molecule and facilitating the formation of the three essential disulfide bonds: two inter-chain disulfide bonds connecting the A and B chains, and one intra-chain disulfide bond within the A-chain. nih.govscirp.orghenryschein.comresearchgate.netwikipedia.orgmdpi.comresearchgate.netmdpi.com This precise folding is vital for the biological activity of mature insulin. nih.govresearchgate.net Without the C-peptide, the efficient assembly and proper three-dimensional structure of insulin would be impaired. researchgate.netresearchgate.netmims.com

Following its proper folding, proinsulin undergoes proteolytic cleavage to yield mature insulin and C-peptide. This enzymatic processing primarily occurs within the maturing secretory granules of the beta-cells. creative-diagnostics.comwikipedia.orgnih.govnih.gov The cleavage is mediated by specific prohormone convertases, namely prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2), which act at dibasic amino acid residues linking the C-peptide to the A and B chains. creative-diagnostics.comnih.govnih.govhytest.fimdpi.com Carboxypeptidase E (CPE) further refines the cleavage by removing basic amino acids from the C-terminus of the newly formed peptides. creative-diagnostics.comnih.govhytest.fi

Upon stimulation, predominantly by elevated glucose levels, pancreatic beta-cells release insulin and C-peptide into the portal circulation in equimolar amounts. nih.govscirp.orghenryschein.comcreative-diagnostics.comimmunotech.czmdpi.comsynnovis.co.ukruh.nhs.ukpancreapedia.orgmonobind.comwjgnet.comnih.govmdpi.comdiabetesjournals.org While insulin undergoes significant first-pass hepatic clearance, C-peptide is not extracted by the liver and has a considerably longer half-life (approximately 20 to 30 minutes compared to insulin's 3 to 5 minutes). henryschein.comimmunotech.czmonobind.comwjgnet.comnih.govmdpi.com This difference in clearance kinetics makes C-peptide a more reliable and accurate measure of endogenous insulin secretion and beta-cell function. henryschein.comruh.nhs.ukwjgnet.commdpi.com

Intracellular Transport and Secretory Granule Storage

The biosynthesis of C-peptide and insulin involves a well-orchestrated intracellular transport system. After synthesis in the ER, proinsulin is transported to the Golgi apparatus. nih.govcreative-diagnostics.comwikipedia.orgnih.govnih.govjci.org Within the Golgi, proinsulin is packaged into immature secretory granules (ISGs). creative-diagnostics.comwikipedia.orgnih.govmdpi.comjci.orgelifesciences.orgmolbiolcell.org As these granules mature, their lumen acidifies, which is crucial for the optimal activity of the prohormone convertases (PC1/3 and PC2) and CPE. nih.govmdpi.comjci.org This acidic environment facilitates the proteolytic cleavage of proinsulin into mature insulin and C-peptide. nih.govmdpi.com Both mature insulin and C-peptide are then stored together in these dense-core secretory granules, awaiting release in response to physiological stimuli. nih.govresearchgate.netcreative-diagnostics.comwikipedia.orgnih.govmonobind.comwjgnet.comjci.orgelifesciences.org

Biological Regulation of C-Peptide Secretion

The secretion of C-peptide is tightly regulated, mirroring the control mechanisms for insulin release. The primary stimulus for C-peptide and insulin co-secretion from beta-cells is an increase in extracellular glucose concentration. nih.govscirp.orgimmunotech.czpancreapedia.orgwjgnet.commdpi.commolbiolcell.org Glucose uptake and subsequent metabolism within the beta-cell lead to an increased ATP/ADP ratio, which triggers the closure of ATP-dependent potassium channels in the plasma membrane. elifesciences.org This depolarization of the cell membrane then opens voltage-gated calcium channels, leading to an influx of calcium ions and an increase in cytoplasmic calcium concentrations. pancreapedia.org This rise in intracellular calcium is the key signal that triggers the exocytosis of insulin and C-peptide-containing secretory vesicles from a readily releasable pool, as well as stimulating the migration of additional vesicles to the cell membrane for secretion. pancreapedia.orgelifesciences.org

Beyond glucose, other endogenous and exogenous substances, known as secretagogues, also stimulate C-peptide release. These include certain amino acids (e.g., leucine, arginine), free fatty acids, glucagon (B607659), incretin (B1656795) hormones (such as GLP-1), and vagal nerve stimulation. scirp.orgpancreapedia.orgwjgnet.com The intricate interplay of these factors ensures that C-peptide is secreted in a manner that accurately reflects the body's endogenous insulin production and pancreatic beta-cell function. ruh.nhs.ukmdpi.com

Molecular Mechanisms of C Peptide Action

C-Peptide Receptor Interaction and Ligand Binding

The biological effects of C-peptide are predicated on its interaction with the cell surface. Research indicates that C-peptide binds specifically to receptors on various cell types, initiating downstream signaling events. physiology.org

Specific, saturable, and high-affinity binding of C-peptide has been demonstrated at nanomolar concentrations on the surface of several cell types, including renal tubular cells, endothelial cells, and fibroblasts. physiology.orgwikipedia.orgnih.gov Studies using fluorescence correlation spectroscopy have provided quantitative data on these interactions, revealing that C-peptide binding is stereospecific. physiology.orgnih.gov This binding cannot be displaced by insulin (B600854), proinsulin, or insulin-like growth factors, indicating that C-peptide interacts with its own distinct receptor and not the insulin receptor. nih.govpnas.org The binding process is characterized by a high association constant, signifying a strong interaction between C-peptide and its receptor. physiology.orgnih.gov

Table 1: C-Peptide Binding Affinity in Human Cells

Cell Type Association Constant (Kass)
Renal Tubular Cells > 3.3 x 10⁹ M⁻¹
Endothelial Cells ~3 x 10⁹ M⁻¹
Fibroblasts ~3 x 10⁹ M⁻¹

Data sourced from studies utilizing fluorescence correlation spectroscopy. physiology.orgnih.gov

A significant body of evidence suggests that the C-peptide receptor is a G-protein coupled receptor (GPCR). nih.govphysiology.org A key finding is that pretreatment of cells with pertussis toxin (PTX) abolishes the specific binding of C-peptide. nih.govpnas.org Pertussis toxin specifically inactivates members of the Gαi and Gαo families of heterotrimeric G-proteins. nih.gov Furthermore, the majority of the intracellular signaling events triggered by C-peptide, including the activation of Na+/K+-ATPase and MAPK, are sensitive to and inhibited by pertussis toxin. nih.govnih.gov This toxin sensitivity strongly implicates a GPCR in mediating the cellular responses to C-peptide. nih.govnih.gov While the exact receptor has been difficult to identify, GPR146 has been proposed as a potential candidate. nih.gov

Structure-function studies have identified the C-terminal region of C-peptide as crucial for its biological activity. physiology.org Specifically, the C-terminal pentapeptide has been shown to be the primary site for receptor interaction. nih.govnih.gov This fragment can effectively displace the full-length C-peptide from its binding sites on cell membranes. pnas.orgresearchgate.net The corresponding C-terminal pentapeptide of human C-peptide has the sequence Glu-Gly-Ser-Leu-Gln (EGSLQ). nih.gov This region is largely responsible for eliciting the downstream effects of the intact molecule, and its properties are characteristic of a peptide ligand agonist acting via a specific receptor. nih.gov

Intracellular Signal Transduction Pathways Activated by C-Peptide

Upon binding to its putative cell surface receptor, C-peptide triggers multiple intracellular signal transduction pathways. frontiersin.org These cascades are responsible for converting the extracellular signal into a specific cellular response. The primary pathways activated involve calcium-dependent signaling and the mitogen-activated protein kinase (MAPK) cascade. nih.govwikipedia.org

C-peptide binding initiates a rise in intracellular calcium concentrations ([Ca²⁺]i). nih.gov This increase in cytosolic calcium is a critical step that leads to the activation of various calcium-dependent enzymes. physiology.orgwikipedia.org One of the key downstream effectors is protein kinase C (PKC). nih.gov The C-peptide-induced elevation of intracellular Ca²⁺, along with an increase in diacylglycerol, stimulates several PKC isoforms. nih.gov This activation is often observed as the translocation of PKC isoforms, such as PKCα, from the cytosol to the cell membrane, a necessary step for its functional activity. nih.gov This Ca²⁺/PKC-dependent pathway is integral to many of the physiological effects attributed to C-peptide. nih.gov

C-peptide is a potent activator of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes like growth and gene expression. nih.govfrontiersin.org The MAPK family includes key kinases such as the extracellular signal-regulated kinases (ERKs) and p38, both of which can be activated by C-peptide. nih.govfrontiersin.org The activation sequence is initiated by the binding of C-peptide to its PTX-sensitive GPCR. nih.govnih.gov This leads to the activation of phospholipase C (PLC), which in turn generates diacylglycerol and increases intracellular Ca²⁺. nih.gov These events stimulate PKC isoforms, which then lead to the PKC-dependent activation and translocation of the small GTPase RhoA to the plasma membrane, ultimately resulting in the phosphorylation and activation of MAPKs. nih.govnih.gov

Table 2: Sequential Steps in C-Peptide-Mediated MAPK Activation

Step Molecular Event Key Molecules Involved
1 Ligand Binding C-peptide, G-protein coupled receptor (GPCR)
2 G-Protein Activation Pertussis Toxin (PTX)-sensitive G-proteins (Gαi/Gαo)
3 Effector Activation Phospholipase C (PLC)
4 Second Messenger Production Diacylglycerol (DAG), Intracellular Calcium (Ca²⁺)
5 Kinase Activation Protein Kinase C (PKC) isoforms
6 GTPase Activation RhoA
7 Kinase Cascade Activation Mitogen-Activated Protein Kinases (MAPK), e.g., ERK, p38

This pathway illustrates the conversion of an extracellular C-peptide signal into an intracellular phosphorylation cascade. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
C-Peptide -
Insulin -
Proinsulin -
Insulin-like Growth Factor IGF
Pertussis Toxin PTX
G-protein coupled receptor 146 GPR146
Glu-Gly-Ser-Leu-Gln EGSLQ
Calcium Ca²⁺
Protein Kinase C PKC
Diacylglycerol DAG
Mitogen-Activated Protein Kinase MAPK
Extracellular signal-regulated kinase ERK
Phospholipase C PLC
Sodium-Potassium ATPase Na⁺/K⁺-ATPase

Activation of Mitogen-Activated Protein Kinases (MAPK) Signaling

p38 Mitogen-Activated Protein Kinase

The activation of p38 mitogen-activated protein kinase (p38 MAPK) is one of the signaling pathways influenced by C-peptide. In mouse lung capillary endothelial cells, C-peptide stimulation has been shown to increase the activity and phosphorylation of p38 MAPK in a concentration-dependent manner. nih.gov This activation of p38 MAPK by C-peptide can lead to the phosphorylation of downstream targets, such as the cAMP response element-binding protein (CREB) and activating transcription factor 1 (ATF1), ultimately enhancing their binding to DNA. nih.gov However, the activation of p38 MAPK by C-peptide appears to be cell-type specific, as studies on human renal tubular cells have not observed phosphorylation of this kinase in response to C-peptide stimulation. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

C-peptide consistently demonstrates the ability to activate the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a key pathway in cell proliferation, growth, and survival. researchgate.net In human renal tubular cells, C-peptide induces a concentration- and time-dependent increase in the phosphorylation of ERK1/2. nih.gov This activation is a critical step in mediating some of C-peptide's physiological effects, such as the stimulation of Na+, K+-ATPase activity. nih.gov The mechanism of ERK1/2 activation by C-peptide involves upstream signaling molecules, including Src-kinase and PI-3 kinase, as evidenced by the abolishment of C-peptide-mediated ERK1/2 phosphorylation by inhibitors of these kinases. ahajournals.org In vascular smooth muscle cells, C-peptide also stimulates ERK1/2 phosphorylation in a time- and concentration-dependent manner, with maximal effect observed at 0.5 nmol/L after 10 minutes. ahajournals.org

Phosphatidylinositol-3 Kinase (PI3K) / Akt Pathway Activation

The Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway, a critical regulator of cell survival, growth, and metabolism, is another target of C-peptide signaling. cellsignal.comcusabio.com C-peptide has been shown to activate this pathway, contributing to its insulin-mimetic effects. nih.gov In vascular smooth muscle cells, the activation of PI3K is an essential upstream event for C-peptide-induced cell proliferation and ERK1/2 activation. ahajournals.org Inhibition of PI3K with LY294002 has been demonstrated to abolish C-peptide-mediated ERK1/2 phosphorylation. ahajournals.org The activation of the PI3K/Akt pathway by C-peptide can lead to the phosphorylation of a variety of downstream substrates that regulate fundamental cellular functions. cusabio.com

Endothelial Nitric Oxide Synthase (eNOS) Activation and Nitric Oxide Production

C-peptide stimulates the production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular homeostasis, through the activation of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net In bovine aortic endothelial cells, C-peptide leads to a concentration- and time-dependent increase in NO release, an effect that is abolished by inhibitors of NO synthase. researchgate.net The mechanism of eNOS activation by C-peptide can involve an increase in intracellular calcium influx. researchgate.net Furthermore, in aortic endothelial cells of Wistar rats, C-peptide has been shown to increase eNOS protein content through an ERK-dependent upregulation of eNOS gene transcription. nih.gov However, in cultured bovine pulmonary artery endothelial cells, C-peptide did not directly stimulate NO production but rather acted through an erythrocyte-mediated mechanism that requires the presence of zinc. nih.gov

Na+/K+-ATPase Activity Modulation

A well-documented effect of C-peptide is the stimulation of Na+/K+-ATPase activity, an enzyme crucial for maintaining cellular ion gradients. frontiersin.org This effect has been observed in various cell types, including human renal tubular cells and rat medullary thick ascending limb tubules. nih.govnih.gov In human renal tubular cells, C-peptide at a concentration of 5 nM was found to stimulate 86Rb+ uptake by 40%. nih.gov The mechanism for this stimulation involves the phosphorylation of the Na+/K+-ATPase α-subunit. nih.govnih.gov This phosphorylation is mediated by upstream kinases, including ERK1/2 and Protein Kinase C (PKC). nih.govnih.gov Specifically, C-peptide-induced stimulation of Na+/K+-ATPase activity can be abolished by inhibitors of both MEK1/2 (which activates ERK1/2) and PKC. nih.gov

Modulation of Protein Kinase C Isoforms

C-peptide has been shown to modulate the activity of specific isoforms of Protein Kinase C (PKC), a family of kinases involved in a wide range of cellular processes. ahajournals.org In human renal tubular cells, C-peptide causes the specific translocation of PKC isoforms delta and epsilon to the cell membrane, which is indicative of their activation. nih.gov Similarly, in rat medullary thick ascending limb tubules, C-peptide induces the selective membrane translocation of PKC-alpha. nih.govnih.gov This activation of PKC isoforms is a critical upstream event for some of C-peptide's downstream effects, including the stimulation of Na+/K+-ATPase activity. nih.govnih.gov The activation of PKC by C-peptide is dependent on the upstream activation of phospholipase C. nih.gov

RhoA Activation and Translocation

C-peptide has been found to induce the activation and translocation of RhoA, a small GTP-binding protein involved in regulating the cytoskeleton and cell signaling. nih.gov In human kidney proximal tubular cells, C-peptide stimulation leads to the translocation of RhoA from the cytoplasm to the cell membrane. nih.govnih.gov This effect is dependent on the upstream activation of phospholipase C. The activation of RhoA is part of the signaling cascade initiated by C-peptide that also involves the activation of PKC isoforms and MAPKs. nih.gov

Regulation of Specific Transcription Factors (e.g., NF-κB, STAT1)

C-peptide exerts complex, context-dependent regulatory effects on key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).

Nuclear Factor-kappa B (NF-κB): C-peptide's interaction with the NF-κB signaling pathway is multifaceted, demonstrating both activating and inhibitory roles depending on the cellular environment and physiological state.

Pro-inflammatory and Protective Activation: In human neuroblastoma SH-SY5Y cells, C-peptide, in synergy with insulin, enhances the expression and nuclear translocation of NF-κB. nih.gov This activation promotes the expression of anti-apoptotic proteins like Bcl-2, contributing to cell survival. nih.gov

Anti-inflammatory Inhibition: Conversely, under hyperglycemic conditions, C-peptide demonstrates potent anti-inflammatory effects by downregulating NF-κB activity. In vascular smooth muscle cells exposed to high glucose, physiological concentrations of C-peptide were found to decrease proliferation by reducing the phosphorylation of IκB (the inhibitory subunit of NF-κB) and subsequently diminishing NF-κB's nuclear translocation. nih.gov Similarly, in mesangial cells, C-peptide can enter the nucleus and inhibit the binding of NF-κB to its coactivator p300, repressing the expression of inducible nitric oxide synthase (iNOS). nih.gov

Signal Transducer and Activator of Transcription 1 (STAT1): The regulation of STAT1 by C-peptide is less extensively characterized but appears to be concentration-dependent. Research has shown that C-peptide at levels considered above the normal physiological range can activate the STAT1 pathway. In mouse macrophages, supraphysiological concentrations of C-peptide stimulate the production of nitrite via a signaling cascade involving calcium, JAK2, and STAT1. frontiersin.org

Cross-Talk and Synergy with Insulin Signaling Pathways

C-peptide's biological activities are intricately linked with those of insulin, with significant cross-talk and synergy observed between their respective signaling pathways. Although C-peptide does not bind to the insulin receptor, it can positively modulate downstream insulin signaling. wikipedia.org

Key points of interaction and synergy include:

Shared Signaling Cascades: Both C-peptide and insulin can activate common downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI-3K) pathways. nih.govnih.gov

Enhancement of Insulin Receptor Substrate (IRS) Phosphorylation: C-peptide has been shown to enhance the phosphorylation of insulin receptor substrate 1 (IRS-1), a critical step that amplifies the signal from the insulin receptor to downstream effectors like PI-3K and Akt (also known as Protein Kinase B). nih.govresearchgate.net

Insulin Receptor Autophosphorylation: In the presence of insulin, C-peptide can significantly increase the autophosphorylation of the insulin receptor itself, further boosting the signaling cascade. nih.gov

Physiological Outcomes: This synergy results in enhanced cellular responses compared to insulin alone. Studies in neuroblastoma cells have shown that the combination of C-peptide and insulin leads to greater cell proliferation and more potent anti-apoptotic effects against high-glucose-induced damage. nih.gov The nature of this interaction can be dependent on the relative concentrations of the two peptides. researchgate.net

Table 1. Summary of C-Peptide's Molecular Interactions and Effects
Target/PathwayInteracting Cell TypeObserved Effect of C-Peptide
NF-κBNeuroblastoma CellsEnhances expression and translocation (pro-survival) nih.gov
NF-κBVascular Smooth Muscle CellsReduces activation under high glucose (anti-proliferative) nih.gov
STAT1Mouse MacrophagesActivates pathway at supraphysiological concentrations frontiersin.org
ROS / NADPH OxidaseEndothelial CellsDirectly reduces ROS generation and inhibits NADPH oxidase nih.gov
ErythrocytesRed Blood CellsImproves deformability via Na+, K+-ATPase activation nih.gov
Immune CellsCD4(+) Lymphocytes, MonocytesInduces chemotaxis frontiersin.org
Insulin Signaling (IRS-1)VariousEnhances phosphorylation, increasing PI-3K/Akt activity nih.govresearchgate.net
Insulin ReceptorNeuroblastoma CellsIncreases autophosphorylation in the presence of insulin nih.gov

Physiological Effects and Mechanistic Roles of C Peptide in Biological Systems

Cellular Protective Mechanisms

Anti-Apoptotic Effects and Cellular Survival

Modulation of Transglutaminase 2 (TGase2) Activity

C-peptide plays a crucial role in modulating the activity of Transglutaminase 2 (TGase2), a multifunctional enzyme involved in various cellular processes, including apoptosis and fibrosis. Hyperglycemia, a hallmark of diabetes, is known to activate the transamidase activity of TGase2, which contributes to cellular damage and apoptosis, particularly in endothelial cells. thno.orgnih.gov C-peptide has been demonstrated to inhibit this high glucose-induced TGase2 activation. nih.govnih.govresearchgate.net

The mechanism underlying C-peptide's inhibitory effect on TGase2 activity involves the suppression of reactive oxygen species (ROS) generation. High glucose conditions lead to increased intracellular ROS, which in turn activates TGase2. nih.govresearchgate.netmdpi.com By preventing the production of excessive ROS, C-peptide effectively abolishes TGase2 activation, thereby protecting endothelial cells from hyperglycemia-induced apoptotic cell death. nih.govnih.govresearchgate.net Studies in diabetic mouse models have shown that C-peptide replacement therapy can suppress hyperglycemia-activated TGase2 transamidase activity and subsequent apoptosis in critical tissues such as the renal cortex, aorta, and heart. thno.orgnih.gov

Regulation of Caspase-3 Activation and BCL-2 Expression

C-peptide exhibits significant anti-apoptotic properties through its regulation of Caspase-3 activation and the expression of BCL-2, an anti-apoptotic protein. Caspase-3 is a key executioner caspase, playing a central role in the apoptotic cascade, leading to programmed cell death. mdpi.com

Research indicates that C-peptide can inhibit Caspase-3 activation and concurrently enhance the expression of BCL-2 in various cell types, including endothelial cells and neuroblastoma cells. nih.gov In diabetic conditions, particularly in the spleen, a decrease in BCL-2 mRNA expression and an increase in Caspase-3 expression have been observed, indicating a shift towards pro-apoptotic pathways. egetipdergisi.com.tr Diabetes-induced activation of Caspase-3 is often associated with the inhibition of BCL-2. egetipdergisi.com.tr The BCL-2 family of proteins regulates the permeability of mitochondrial membranes, controlling the release of apoptogenic factors like cytochrome c, which subsequently activates Caspase-3 and Caspase-9, leading to apoptosis. mdpi.com Hyperglycemia, as seen in streptozotocin (B1681764) (STZ)-induced diabetic rats, significantly increases hippocampal Caspase-3 activity and alters the balance of BCL-2 family members, favoring apoptosis. nih.gov C-peptide's ability to modulate these pathways underscores its protective role against cellular damage in hyperglycemic environments.

Anti-Inflammatory Effects

C-peptide, particularly at physiological concentrations, demonstrates notable anti-inflammatory effects, contributing to the maintenance of vascular health and mitigating inflammatory responses associated with conditions like hyperglycemia. frontiersin.orgpitt.edu

Attenuation of Inflammatory Factor Secretion (e.g., IL-6, IL-8, MIP-1α, MIP-1β, MCP-1)

C-peptide has been shown to significantly reduce the secretion of various pro-inflammatory cytokines and chemokines. In human monocytic U-937 cells stimulated by high glucose and lipopolysaccharide (LPS), C-peptide significantly attenuates the release of Interleukin-6 (IL-6), Interleukin-8 (IL-8), Macrophage Inflammatory Protein-1 alpha (MIP-1α), and Macrophage Inflammatory Protein-1 beta (MIP-1β). frontiersin.orgresearchgate.netnih.gov Similarly, in endothelial cells exposed to high glucose, C-peptide decreases the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) and IL-8. frontiersin.orgpitt.edufrontiersin.org

This attenuation of inflammatory factor secretion is largely attributed to C-peptide's ability to inhibit excessive reactive oxygen species (ROS) production, which in turn reduces the activation of nuclear factor-kappa B (NF-κB). frontiersin.orgpitt.eduresearchgate.netnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Table 1: Effect of C-Peptide on Inflammatory Factor Secretion in High Glucose Conditions

Inflammatory FactorCell Type (Condition)C-Peptide EffectReference
IL-6U-937 monocytes (high glucose, LPS-stimulated)Significantly reduced frontiersin.orgresearchgate.netnih.gov
IL-8U-937 monocytes (high glucose, LPS-stimulated)Significantly reduced frontiersin.orgresearchgate.netnih.gov
IL-8Endothelial cells (high glucose)Decreased secretion frontiersin.orgpitt.edufrontiersin.org
MIP-1αU-937 monocytes (high glucose, LPS-stimulated)Significantly reduced frontiersin.orgresearchgate.netnih.gov
MIP-1βU-937 monocytes (high glucose, LPS-stimulated)Significantly reduced frontiersin.orgresearchgate.netnih.gov
MCP-1Endothelial cells (high glucose)Decreased secretion frontiersin.orgpitt.edufrontiersin.org
Inhibition of Adhesion Molecules (e.g., VCAM-1, ICAM, P-selectin)

C-peptide plays a role in inhibiting the expression of various adhesion molecules on the surface of endothelial cells, which are critical for the initial steps of leukocyte adhesion and migration into the vessel wall during inflammation. C-peptide has been shown to reduce the expression of P-selectin and Intercellular Adhesion Molecule 1 (ICAM-1) in rat mesenteric arteries. nih.govfrontiersin.orgpitt.edunih.gov Furthermore, it decreases the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on human aortic endothelial cells (HAEC) under high glucose conditions. nih.govfrontiersin.orgpitt.edufrontiersin.orgnih.gov

This inhibitory effect on adhesion molecules, including VCAM-1, IL-8, and MCP-1, is linked to C-peptide's capacity to reduce NF-κB activation, thereby modulating the expression of NF-κB-dependent genes. frontiersin.orgpitt.edu It is important to note that this beneficial effect of C-peptide on adhesion molecule expression is particularly evident in high glucose environments and is not significantly observed under normal glucose levels. frontiersin.orgfrontiersin.org

Table 2: Effect of C-Peptide on Adhesion Molecule Expression

Adhesion MoleculeCell/Tissue Type (Condition)C-Peptide EffectReference
P-selectinRat mesenteric arteriesLowered expression nih.govfrontiersin.orgpitt.edunih.gov
ICAM-1Rat mesenteric arteriesLowered expression nih.govfrontiersin.orgpitt.edunih.gov
VCAM-1Human aortic endothelial cells (high glucose)Reduced expression nih.govfrontiersin.orgpitt.edufrontiersin.orgnih.gov
Reduction of Inflammatory Cell Chemotaxis (e.g., Monocytes/Macrophages, CD4+ Lymphocytes)

The role of C-peptide in inflammatory cell chemotaxis is complex and appears to be concentration-dependent. While C-peptide's attenuation of adhesion molecule expression indirectly leads to a reduction in leukocyte adhesion and transmigration pitt.edunih.gov, direct effects on chemotaxis of specific inflammatory cells show a nuanced picture.

At physiological concentrations, C-peptide can decrease the adhesion of U-937 monocytes to human aortic endothelial cells (HAEC) under high glucose conditions. frontiersin.orgresearchgate.netnih.gov This reduction in adhesion contributes to a decreased number of rolling, adhering, and transmigrated leukocytes. pitt.edunih.gov

However, some studies indicate that C-peptide can directly stimulate the chemotaxis of CD4+ lymphocytes and monocytes in a concentration-dependent manner, promoting their migration into the vessel wall. frontiersin.orgdiabetesjournals.orgnih.gov This pro-chemotactic effect has been observed particularly when C-peptide levels are higher than physiological doses or when C-peptide is deposited in the vessel wall, suggesting a potential role in promoting the recruitment of inflammatory cells in early atherogenesis. frontiersin.orgdiabetesjournals.orgnih.gove-dmj.orge-dmj.org This process involves pertussis toxin-sensitive G-proteins and phosphoinositide 3-kinase (PI3-kinase) activation. frontiersin.orgdiabetesjournals.orgnih.gov Furthermore, C-peptide may also promote the differentiation of monocytes/macrophages towards foam cells, which are implicated in atherosclerotic lesion development. nih.gove-dmj.orge-dmj.org

Metabolic Regulation and Glucose Homeostasis Mechanisms

C-peptide plays a significant role in metabolic regulation and the maintenance of glucose homeostasis, particularly in conditions of altered glucose metabolism. As a co-secreted peptide with insulin (B600854), C-peptide levels reflect endogenous insulin secretion. nih.gov

C-peptide contributes to more effective blood glucose regulation, especially during hypoglycemic conditions. Patients with retained beta-cell function (C-peptide positive) exhibit higher glucagon (B607659) concentrations and endogenous glucose production (EGP) during hypoglycemia, indicating better adaptive response mechanisms. frontiersin.org Residual C-peptide levels in individuals with Type 1 Diabetes Mellitus (T1DM) are associated with improved beta-cell responsiveness to hyperglycemia and alpha-cell responsiveness to hypoglycemia. frontiersin.org C-peptide may offer protection against hypoglycemia by enhancing the alpha-cell response and promoting glucagon secretion. frontiersin.org Clinical observations in Type 2 Diabetes Mellitus (T2DM) patients have shown a negative correlation between lower fasting C-peptide levels and an increased risk of severe hypoglycemia. frontiersin.org

In the context of advanced heart failure, patients without known diabetes have shown higher C-peptide levels compared to controls, coupled with a decreased insulin-to-C-peptide ratio. ahajournals.org This suggests an enhanced insulin clearance rate in these patients, which correlates with reduced cardiac output, hepatic insufficiency, and body wasting. ahajournals.org The consistent co-secretion and differential clearance rates of C-peptide and insulin make C-peptide a valuable marker for assessing endogenous insulin production and understanding aspects of glucose metabolism and insulin dynamics. nih.gov

Role of C Peptide in Pathophysiological Processes: Mechanistic Insights

Diabetic Microvascular Complications: Underlying Pathomechanisms

Chronic hyperglycemia, a hallmark of diabetes, leads to endothelial dysfunction and systemic damage, contributing to the development of diabetic vasculopathy. mdpi.com C-peptide has demonstrated a capacity to ameliorate these complications through various mechanisms, including its anti-inflammatory and antioxidant properties, and its ability to improve microvascular blood flow. gajrc.com

Diabetic Nephropathy (DKD) Pathomechanisms

Diabetic nephropathy (DKD) is a severe microvascular complication of diabetes and a leading cause of end-stage renal disease. frontiersin.orgfrontiersin.org C-peptide has shown significant protective effects on both the structure and function of the kidney in diabetic models and T1DM patients. scirp.orgresearchgate.net Its beneficial actions involve mitigating histological damage, including glomerular hypertrophy, glomerular thylakoid expansion, tubular interstitial inflammation, and tubular epithelial interstitial transformation. frontiersin.org

Glomerular hyperfiltration is an early marker of DKD, characterized by an abnormally high glomerular filtration rate (GFR). nih.gov C-peptide at physiological concentrations effectively reduces diabetes-induced glomerular hyperfiltration. This effect is mediated by several mechanisms, including the constriction of the afferent arteriole, dilation of the efferent arteriole, and inhibition of tubular sodium reabsorption. frontiersin.orgnih.gov C-peptide's ability to inhibit Na+/K+-ATPase activity on renal tubules lessens sodium reabsorption, thereby reducing hyperfiltration in the glomerulus. frontiersin.orgmdpi.complos.org

Studies in streptozotocin-induced diabetic rat models have demonstrated that C-peptide prevents or reduces diabetes-induced glomerular hyperfiltration by 17-42% (p<0.01). ki.se A meta-analysis of 18 animal trials showed that C-peptide led to a significant reduction in GFR (mean difference, -0.62 mL/min, p<0.00001), reflecting a partial reduction in glomerular hyperfiltration. plos.org In human trials, while a meta-analysis showed no significant difference in GFR after C-peptide treatment, two studies reported a reduction in glomerular hyperfiltration (p<0.05). frontiersin.orgplos.org For instance, a 1-month study in T1DM patients showed GFR decreased from 145 to 135 ml/min with C-peptide administration. diabetesjournals.org

Table 1: Impact of C-Peptide on Glomerular Hyperfiltration

Study TypeEffect on Glomerular HyperfiltrationQuantitative Data / Significance (p-value)Source
Animal ModelsReduction in GFRMean difference: -0.62 mL/min (p<0.00001) plos.org
Animal ModelsPrevention/Reduction of Hyperfiltration17-42% reduction (p<0.01) ki.se
Human TrialsReduction in Glomerular HyperfiltrationReported in 2 studies (p<0.05) frontiersin.orgplos.org
Human Trial (1 month)Decrease in GFRFrom 145 to 135 ml/min diabetesjournals.org

Albuminuria, the presence of albumin in the urine, is another key indicator of renal damage in DKD, reflecting increased glomerular permeability. nih.gov C-peptide has been consistently shown to reduce albuminuria and improve the integrity of the glomerular filtration barrier. Its mechanisms include maintaining endothelial cell integrity and decreasing the breakdown of VE-cadherin, an endothelial cell-specific adhesion molecule, which is often induced by vascular endothelial growth factor (VEGF) in diabetic conditions. frontiersin.org This action contributes to reducing vascular permeability. frontiersin.org Furthermore, C-peptide treatment has been associated with an improvement of the reflection coefficient of albumin, indicating reduced leakiness/permeability of the glomerular filtration barrier. physiology.org

In experimental diabetic models, C-peptide reduces urinary albumin excretion and urinary albumin/creatinine (B1669602) ratio. ki.se A meta-analysis in diabetic animals reported that C-peptide reduced proteinuria (mean difference, -186.25 mg/day, p = 0.05). plos.org Clinical studies in T1DM patients have also shown beneficial effects. A study in 21 normotensive patients with microalbuminuria found a significant reduction in urinary protein excretion rate after 3 months of combined insulin (B600854) and C-peptide treatment. frontiersin.org Similarly, a 6-month, double-blind, randomized, crossover study in T1DM patients demonstrated that albuminuria decreased with C-peptide administration and returned to baseline with placebo. diabetesjournals.org

Table 2: Impact of C-Peptide on Albuminuria and Glomerular Permeability

Study TypeEffect on Albuminuria / PermeabilityQuantitative Data / Significance (p-value)Source
Animal ModelsReduction in ProteinuriaMean difference: -186.25 mg/day (p=0.05) plos.org
Animal ModelsReduces Urinary Albumin ExcretionConfirmed ki.se
Human TrialsReduction in Urinary Protein ExcretionSignificant reduction frontiersin.org
Human Trial (6 months)Decreased AlbuminuriaReturned to baseline with placebo diabetesjournals.org

Glomerular sclerosis and the accumulation of mesangial matrix are critical pathological features of progressive DKD, leading to structural damage and impaired renal function. nih.govki.se C-peptide has been shown to effectively reduce or prevent these detrimental changes. It mitigates histological damage, including glomerular hypertrophy and mesangial matrix expansion. frontiersin.orgnih.gov The protective effects of C-peptide are partly due to its interference with key fibrotic signaling pathways, such as transforming growth factor-beta 1 (TGF-β1) and tumor necrosis factor-alpha (TNFα). nih.gov TGF-β1 is a prominent pro-fibrotic cytokine that promotes renal cell hypertrophy and stimulates extracellular matrix accumulation. researchgate.net C-peptide has been shown to prevent diabetes-induced overexpression of TGF-β and Type IV collagen mRNA and protein in kidney tissue. le.ac.uk It also inhibits Type IV collagen at the transcription level in glomeruli and cultured murine podocytes. oup.com

Experimental studies in diabetic rats have demonstrated that C-peptide reduces glomerular and renal hypertrophy by 19-32% (p<0.01). ki.se Furthermore, it significantly reduces the glomerular mesangial matrix fraction by 37% (p<0.001) and glomerular expression of type-IV collagen by 42% (p<0.001). ki.se A meta-analysis also confirmed that C-peptide reduced glomerular volume (p<0.00001) and mesangial matrix area (p<0.00001) in diabetic animals. plos.org

Table 3: Impact of C-Peptide on Glomerular Sclerosis and Mesangial Matrix Accumulation

Pathological FeatureEffect of C-PeptideQuantitative Data / Significance (p-value)Source
Glomerular/Renal HypertrophyReduction19-32% reduction (p<0.01) ki.se
Glomerular Mesangial Matrix FractionReduction37% reduction (p<0.001) ki.se
Glomerular Type-IV Collagen ExpressionReduction42% reduction (p<0.001) ki.se
Glomerular VolumeReduction(p<0.00001) plos.org
Mesangial Matrix AreaReduction(p<0.00001) plos.org

Inflammation is a significant contributor to the pathogenesis and progression of DKD. frontiersin.org C-peptide exhibits anti-inflammatory properties that help mitigate renal damage in diabetic conditions. It has been observed to significantly attenuate the secretion of various inflammatory factors, including interleukin-6 (IL-6), interleukin-8 (IL-8), macrophage inflammatory protein-1 alpha (MIP-1α), and macrophage inflammatory protein-1 beta (MIP-1β) in monocytes under high glucose stimulation. frontiersin.org Additionally, C-peptide decreases the adhesion of these inflammatory cells to human aortic endothelial cells. frontiersin.org

Diabetic Peripheral Neuropathy (DPN) Pathomechanisms

Stimulation of Nerve Trophic Factors

C-peptide plays a crucial role in supporting nerve health, particularly in conditions like diabetic neuropathy, by stimulating the production and activity of nerve trophic factors. Mechanistically, C-peptide enhances the secretion of neurotrophic factors, thereby protecting nerve cells and fibers from the detrimental effects of high glucose toxicity. ctdbase.orgguidetopharmacology.org Its actions involve the stimulation of endothelial nitric oxide synthase (eNOS) gene expression and an increase in Na+/K+-ATPase activity, both of which are critical for maintaining nerve function. ctdbase.orgguidetopharmacology.org

Further insights demonstrate that C-peptide influences the gene regulation of neurotrophic factors through the activation of several transcription factors, including c-jun, c-fos, and NF-κB. mims.com This regulatory capacity contributes to the restoration of the attenuated upregulation of the Nerve Growth Factor (NGF)-TrkA-receptor. mims.com Studies in animal models of type 1 diabetes have shown that C-peptide treatment can correct the decreased levels of NGF and Neurotrophin-3 (NT-3) in sciatic nerves, bringing them closer to concentrations observed in control rats. mims.com Additionally, C-peptide has been observed to activate and translocate NF-κB to the nucleus in human neuroblastoma cells, highlighting its direct involvement in cellular signaling pertinent to neuronal health. uni.lu

Table 1: Influence of C-Peptide on Nerve Trophic Factors in Diabetic Rats

Neurotrophic FactorDiabetic Rats (without C-peptide)Diabetic Rats (with C-peptide)Control RatsReference
Nerve Growth Factor (NGF)Substantially decreasedCorrected to near control levelsNormal mims.com
Neurotrophin-3 (NT-3)Substantially decreasedCorrected to near control levelsNormal mims.com
Attenuation of Axonal Swelling

C-peptide contributes to the attenuation of axonal swelling, a significant pathological feature in diabetic neuropathy. Its beneficial impact on diabetic neuropathy is partly mediated through improvements in endoneural blood flow and a direct effect on axonal swelling. nih.gov A key mechanism involves C-peptide's ability to prevent or partially correct the diabetes-induced reduction in nerve Na+/K+-ATPase activity. nih.gov This action is crucial as impaired Na+/K+-ATPase activity is linked to intra-axonal sodium accumulation and subsequent paranodal swelling, which are characteristic abnormalities in type 1 diabetes. nih.gov By normalizing Na+/K+-ATPase activity, C-peptide helps to diminish Na+ retention, thereby contributing to the partial correction of nerve structural abnormalities, particularly paranodal swelling. nih.gov Axonal swelling is recognized as a progressive process initiated by disrupted axonal transport, leading to the gradual accumulation of transport products and modifications in neuronal homeostasis, often associated with increased neuronal Ca2+ and oxidative stress. nih.gov

Diabetic Macrovascular Complications: Mechanistic Considerations

The role of C-peptide in diabetic macrovascular complications, such as arteriosclerosis and atherogenesis, presents a complex picture, with evidence suggesting both protective and, in certain contexts, potentially pro-atherogenic effects, particularly influenced by C-peptide concentration and the type of diabetes.

Influence on Arteriosclerosis Progression (e.g., Smooth Muscle Cell Proliferation, Migration)

C-peptide's influence on arteriosclerosis progression, particularly concerning vascular smooth muscle cell (VSMC) proliferation and migration, is context-dependent. In some studies, C-peptide has been suggested to avoid smooth muscle cell proliferation and neointima formation, exhibiting an anti-atherogenic effect, especially in type 1 diabetes. bmrb.iouni.lu However, in conditions of insulin resistance and early type 2 diabetes, where C-peptide levels are often elevated, a different role emerges. nih.gov

High concentrations of C-peptide (e.g., 10 nmol/L) have been shown to induce the proliferation of human and rat smooth muscle cells in a concentration-dependent manner. nih.gov This proliferative effect is quantifiable through assays such as Ki-67 and thymidine (B127349) incorporation. nih.gov Mechanistically, C-peptide stimulates VSMC proliferation by inducing the phosphorylation of Src, phosphatidylinositol 3-kinase (PI-3 kinase), and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2 MAP kinase). nih.gov Furthermore, C-peptide can induce cyclin D1 expression and the phosphorylation of retinoblastoma protein (Rb) in VSMCs, key events in cell cycle progression. These proliferating VSMCs are known to migrate into developing atheroma, contributing significantly to plaque development and restenosis. nih.gov The co-localization of C-peptide with VSMCs in the media of early arteriosclerotic lesions in some diabetic subjects further suggests its potential biological activity in these cells. nih.gov

Table 2: C-Peptide Induced Smooth Muscle Cell Proliferation

Cell TypeC-peptide Concentration (nmol/L)Fold Induction of ProliferationKey Signaling Pathways InvolvedReference
Human Aortic Smooth Muscle Cells (HASMCs)102.6 ± 0.8Src, PI-3 kinase, ERK1/2
Rat Smooth Muscle Cells0.51.8 ± 0.2Src, PI-3 kinase, ERK1/2

Endothelial Cell Dysfunction in Atherogenesis

Endothelial cell dysfunction is a critical early event in the development of atherosclerosis, frequently observed in conditions like glucose intolerance and diabetes. C-peptide, particularly at physiological concentrations, can exert protective effects on endothelial cells, especially under high glucose conditions. It has been shown to alleviate high glucose-mediated endothelial dysfunction by reducing the expression of the cell surface protein VCAM-1 and decreasing the secretion of pro-inflammatory chemokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). This protective effect is more pronounced in hyperglycemic environments compared to normal glucose levels.

A key mechanism through which C-peptide supports endothelial function is by increasing nitric oxide (NO) production. This is achieved via ERK1/2 MAP kinase-dependent upregulation of eNOS gene transcription and the stimulation of NO release from eNOS in endothelial cells, a process mediated by Ca2+ influx. guidetopharmacology.orgnih.govuni.lu Moreover, C-peptide protects endothelial cells from apoptosis and inflammation induced by high glucose. uni.lu It counters the production of reactive oxygen species (ROS) by activating AMPK-α, which in turn inhibits the increase in NADPH oxidase-dependent ROS production induced by Vascular Endothelial Growth Factor (VEGF). C-peptide can also prevent vascular leakage by reducing damage to adhesion molecules on the vascular endothelium and by decreasing the endothelial surface expression of cellular adhesion molecules (CAMs) like P-selectin and ICAM-1, thereby inhibiting leukocyte interaction with the endothelium. ctdbase.org

Role of C-Peptide Deposition in Vessel Walls

The deposition of C-peptide within vessel walls is a significant mechanistic consideration in the progression of macrovascular complications. C-peptide deposition has been identified in the intima of the vessel wall, notably in the thoracic aorta of diabetic subjects. nih.gov This deposition is hypothesized to precede the migration of monocytes and T cells into the vessel wall. nih.gov Research indicates that a substantial percentage of diabetic subjects with C-peptide deposition also exhibit infiltration of monocytes/macrophages and CD4+ lymphocytes in the vessel wall. nih.gov

C-peptide is believed to exert a chemotactic effect on these inflammatory cells, including monocytes/macrophages and CD4+ lymphocytes, promoting their recruitment into the vessel wall. nih.govbmrb.io This chemotactic process is linked to pertussis toxin-sensitive G-proteins and a phosphatidylinositol 3-kinase (PI-3k)-dependent mechanism. In vivo models, such as those using ApoE-deficient mice, have demonstrated increased C-peptide deposition in early atherosclerotic lesions, which is subsequently followed by the recruitment of inflammatory cells and enhanced VSMC proliferation. Furthermore, C-peptide deposition can be accompanied by an increased local inflammatory infiltrate and lipid deposits, suggesting its contribution to the inflammatory and lipid accumulation aspects of atherogenesis.

Other Organ-Specific Pathophysiological Roles

Beyond its well-documented roles in neuropathy and macrovascular complications, C-peptide also exerts mechanistic influences in other organ-specific pathophysiological processes:

Kidney (Nephropathy): C-peptide supplementation has been shown to suppress diabetes-induced abnormal renal eNOS expression. nih.gov It effectively prevents hallmark features of early diabetic nephropathy, including glomerular hyperfiltration, glomerular hypertrophy, and microalbuminuria. nih.gov Mechanistically, C-peptide contributes to the protection of the integrity of the slit diaphragm by increasing the abundance of podocin, an integral component of this structure. nih.gov

Retina (Retinopathy): C-peptide can reduce the incidence and progression of diabetic retinopathy. ctdbase.org It improves retinal vascular permeability and actively prevents retinal neovascularization. ctdbase.org Its protective mechanisms in the retina include normalizing Na+-K+-ATPase activity and inhibiting the recovery of vascular endothelial growth factor (VEGF)-dependent signaling pathways. ctdbase.org

Liver (Non-alcoholic Fatty Liver Disease - NAFLD): Elevated fasting C-peptide levels have been identified as a risk factor for NAFLD in the general population and are independently associated with liver fibrosis in patients with type 2 diabetes mellitus. ctdbase.org The proposed mechanism involves C-peptide increasing leptin levels through the activation of the PI3K or protein kinase B (PKB) pathway, which subsequently promotes hepatic steatosis. ctdbase.org

Bone: C-peptide has been observed to have a positive effect on increasing bone mineral density (BMD). ctdbase.org

Tumor Formation and Metastasis: Research suggests that C-peptide may have an inhibitory effect on tumor formation and metastasis in certain contexts. For instance, it can prevent vascular leakage and metastasis of melanoma cells in the lungs of diabetic mice caused by hyperglycemia. ctdbase.org The mechanism is thought to involve C-peptide reducing damage to the vascular endothelium by inhibiting intracellular events induced by VEGF, such as increases in intracellular reactive oxygen levels. ctdbase.org

C Peptide Degradation and Clearance Mechanisms

Hepatic Metabolism and Limited Degradation Pathways

Upon secretion into the portal circulation, both insulin (B600854) and C-peptide transit through the liver. nih.gov However, their fates diverge significantly within this organ. While the liver is the primary site of insulin clearance, extracting a substantial portion in its first pass, C-peptide is characterized by negligible hepatic clearance. nih.govdiabetesjournals.org This lack of significant degradation by the liver is a key feature of C-peptide's metabolism. nih.govdiabetesjournals.orgwikipedia.org

Early studies in animal models, such as anesthetized pigs, suggested some degree of hepatic extraction of endogenous C-peptide, although it was approximately 50% lower than that of insulin. diabetesjournals.org However, the prevailing and more widely supported view is that the liver does not metabolize C-peptide to any significant extent. nih.gov This resistance to hepatic degradation means that peripheral C-peptide concentrations more accurately reflect pancreatic beta-cell secretion compared to peripheral insulin levels, which are heavily influenced by the variable first-pass hepatic extraction. wikipedia.org

The limited degradation in the liver is a primary reason for the different molar ratios of C-peptide to insulin observed in the portal versus the peripheral circulation. While secreted in a 1:1 molar ratio, the ratio in peripheral blood is significantly higher for C-peptide due to the extensive hepatic clearance of insulin. nih.govtestcatalog.org

Physiological Half-Life Considerations

The physiological half-life of a substance is a measure of the time it takes for its concentration in the plasma to be reduced by half. C-peptide has a significantly longer half-life than insulin, which is a direct consequence of its distinct clearance mechanisms.

The half-life of C-peptide in the circulation is approximately 20 to 35 minutes. nih.govhenryschein.comnih.govtestcatalog.org This is in stark contrast to the very short half-life of insulin, which is estimated to be around 3 to 10 minutes. nih.govnih.govtestcatalog.org The primary reason for this difference is the rapid and extensive first-pass hepatic metabolism of insulin, a process that C-peptide largely bypasses. diabetesjournals.orgphysiology.org The slower, predominantly renal clearance of C-peptide results in its more sustained presence in the bloodstream. henryschein.com This longer half-life provides a more stable and integrated measure of beta-cell function over time compared to the fluctuating levels of insulin. nih.gov

Comparison of Physiological Half-Life: C-Peptide vs. Insulin

CompoundPhysiological Half-LifePrimary Clearance OrganReference
C-Peptide20-35 minutesKidney nih.govhenryschein.comnih.govtestcatalog.org
Insulin3-10 minutesLiver nih.govnih.govtestcatalog.org

Experimental Models and Methodologies in C Peptide Research

Biochemical and Molecular Biology Techniques for C-Peptide Research

Apoptosis Detection Methodologies

Apoptosis, or programmed cell death, plays a critical role in the pathogenesis of diabetic complications. C-peptide has demonstrated anti-apoptotic properties in various cell types, including endothelial cells and neuroblastoma cells nih.govmdpi.com. Research methodologies for detecting apoptosis in C-peptide studies often involve assessing key markers and cellular events characteristic of this process.

Common methods include:

Hoechst 33342 staining: This fluorescent dye binds to DNA, allowing for the visualization and quantification of apoptotic bodies and condensed chromatin, which are hallmarks of apoptosis. Studies have used Hoechst 33342 staining to confirm that C-peptide can ameliorate particulate matter 2.5 (PM2.5)-induced cellular apoptosis, showing a significantly lower apoptotic index in C-peptide-pretreated cells compared to PM2.5-treated cells biomolther.org.

Annexin (B1180172) V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during early apoptosis. PI is a vital dye that only enters cells with compromised membranes (late apoptosis or necrosis). Combining these dyes allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells, typically analyzed by flow cytometry biomolther.orgrsc.org. For example, annexin V/PI staining has shown that C-peptide can alleviate PM2.5-induced cellular apoptosis biomolther.org.

Caspase activity assays: Caspases, particularly caspase-3 and caspase-9, are central executioners of apoptosis. Their activation can be detected using fluorogenic caspase substrates or antibodies that recognize their active forms or cleavage products nih.govbiomolther.orgrsc.orgpromega.com. C-peptide has been shown to exert anti-apoptotic effects by inhibiting caspase-3 activation nih.gov.

Western blot analysis: This technique is used to quantify the expression levels of pro-apoptotic proteins (e.g., Bax, p53, p66shc) and anti-apoptotic proteins (e.g., Bcl-2) nih.govmdpi.combiomolther.orgrsc.org. C-peptide has been observed to downregulate pro-apoptotic markers like caspase-3, caspase-9, and Bax, while upregulating anti-apoptotic marker Bcl-2 biomolther.org. It also inhibits p53 upregulation and p66shc activation mdpi.com.

Reactive Oxygen Species (ROS) measurement: Excessive ROS production is a crucial step in inducing endothelial apoptosis. C-peptide's anti-apoptotic effects are often linked to its ability to inhibit ROS generation, which can be measured using fluorescent probes like H2DCFDA mdpi.combiomolther.orgfrontiersin.org. C-peptide has been shown to reduce intracellular ROS levels induced by PM2.5 biomolther.org.

These methodologies collectively provide a comprehensive approach to investigate the anti-apoptotic mechanisms of C-peptide in various experimental settings.

Intracellular Calcium Measurement

Intracellular calcium (Ca²⁺) signaling is a fundamental process involved in numerous cellular functions, and its dysregulation is implicated in various pathological conditions, including diabetic complications mdpi.com. C-peptide has been shown to influence intracellular calcium levels, which is a key component of its signaling pathways frontiersin.orgnih.govd-nb.info.

Methodologies for measuring intracellular calcium include:

Fluorescent calcium indicators: Dyes such as Fluo-3 AM, Fluo-4 AM, and Fura-2 are commonly used. These dyes exhibit changes in fluorescence intensity or emission wavelength upon binding to Ca²⁺, allowing for real-time monitoring of intracellular calcium concentrations using techniques like fluorescence microscopy, confocal microscopy, or flow cytometry biomolther.org. C-peptide has been shown to increase intracellular calcium concentrations in cell lines, which in turn activates downstream signaling pathways frontiersin.orgnih.govmdpi.com. For instance, Fluo-4 AM staining has been used to evaluate total cellular Ca²⁺ levels in studies investigating C-peptide's effects biomolther.org.

Rhod-2 AM staining: Specifically used for mitochondrial Ca²⁺ level assessment, Rhod-2 AM can be employed with flow cytometry and confocal microscopy to understand the role of mitochondrial calcium in C-peptide's effects biomolther.org.

Calcium-release assays: These assays can demonstrate the liberation of cellular calcium signals in response to C-peptide, indicating specific receptor binding and subsequent cellular responses d-nb.info.

C-peptide's ability to evoke a rise in intracellular calcium is critical for activating pathways such as endothelial nitric oxide synthase (eNOS) and Na⁺/K⁺-ATPase, contributing to its beneficial vascular effects frontiersin.orgnih.govmdpi.com.

Nerve Conduction Velocity (NCV) Assessment

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage and impaired nerve function. C-peptide replacement therapy has shown promise in ameliorating nerve conduction slowing and functional deficits in both animal models of type 1 diabetes and in human patients mdpi.comdiabetesjournals.orgdiabetesjournals.orgdiabetesjournals.orgnih.gov.

NCV assessment is a primary methodology for evaluating nerve function:

Motor Nerve Conduction Velocity (MNCV): Measures the speed at which electrical impulses travel along motor nerves. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have shown that C-peptide supplementation can significantly improve sciatic motor nerve conduction velocity diabetesjournals.orgnih.govgajrc.com. For example, C-peptide corrected diabetes-induced reductions in sciatic motor NCV by 62% diabetesjournals.org.

Sensory Nerve Conduction Velocity (SNCV): Measures the speed of electrical impulses along sensory nerves. C-peptide treatment has been shown to improve SNCV in patients with type 1 diabetes and peripheral neuropathy diabetesjournals.orgdiabetesjournals.orgnih.govpsu.edunih.govcapes.gov.br. In one study, C-peptide treatment for 6 months improved sensory nerve conduction velocity by approximately 1.5 m/s in patients with early-stage neuropathy nih.gov. Another study reported a 78% correction of saphenous sensory nerve conduction velocity in diabetic rats with C-peptide treatment diabetesjournals.org.

Table 1: Effects of C-peptide on Nerve Conduction Velocity

Study TypeNerve TypeBaseline Deficit (Diabetic)C-peptide EffectReference
AnimalSciatic Motor20% reduction62% correction diabetesjournals.org
AnimalSaphenous Sensory16% reduction78% correction diabetesjournals.org
HumanSural Sensory2.6 ± 0.08 SD below normalImprovement (P < 0.007) diabetesjournals.orgnih.govcapes.gov.br
HumanSural SensoryEarly stage neuropathy~1.5 m/s improvement nih.gov

The beneficial effects of C-peptide on NCV are often linked to improved endoneurial blood flow, increased Na⁺/K⁺-ATPase activity, and stimulation of cytoprotective and anti-inflammatory cellular effects mdpi.comdiabetesjournals.orgoup.com.

Microvascular Blood Flow Measurement (e.g., Sciatic Blood Flow, Vascular Conductance)

Microvascular dysfunction is a hallmark of diabetic complications, affecting various tissues including nerves, kidneys, and skin. C-peptide has been extensively studied for its role in regulating microvascular blood flow and improving endothelial function nih.govoup.comnih.gov.

Key methodologies for measuring microvascular blood flow include:

Laser Doppler Flowmetry (LDF): This technique measures blood flow in superficial tissues, such as the skin, by detecting the Doppler shift of laser light scattered by moving red blood cells nih.govthieme-connect.comportlandpress.com. LDF has been used to show that C-peptide infusion increases skin microvascular response to acetylcholine (B1216132) in type 1 diabetic patients nih.gov.

Sciatic Endoneurial Blood Flow Measurement: In animal models, particularly STZ-diabetic rats, direct measurement of blood flow in the sciatic nerve endoneurium is crucial for assessing nerve perfusion. Studies have shown that C-peptide supplementation significantly increases sciatic endoneurial blood flow and vascular conductance in diabetic rats diabetesjournals.orgnih.govoup.comnih.gov. For instance, C-peptide supplementation improved endoneurial blood flow by 57% and vascular conductance by 66% in STZ-diabetic rats diabetesjournals.orgnih.gov.

Capillary Blood Cell Velocity (CBV): Measured using dynamic capillaroscopy, CBV assesses the speed of blood cells in capillaries. C-peptide administration has been shown to increase CBV in the skin microvasculature of patients with type 1 diabetes nih.govjci.org.

Forearm Blood Flow and Capillary Diffusion Capacity: These measurements assess microcirculation in skeletal muscle during exercise. C-peptide infusion has been shown to increase forearm blood flow and capillary diffusion capacity in type 1 diabetic patients to levels similar to healthy subjects, along with increased oxygen and glucose uptake oup.comnih.gov.

Table 2: Effects of C-peptide on Microvascular Blood Flow

MeasurementModelBaseline Deficit (Diabetic)C-peptide EffectReference
Sciatic Endoneurial Blood FlowSTZ-Diabetic Rats52% reduction57% improvement diabetesjournals.org
Vascular Conductance (Sciatic)STZ-Diabetic Rats41% reduction66% improvement diabetesjournals.org
Capillary Blood Cell Velocity (Skin)Type 1 Diabetic PatientsLower than healthyIncreased (P < 0.001) jci.org
Forearm Blood Flow (Exercising)Type 1 Diabetic PatientsLower than healthy+27% increase nih.gov
Capillary Diffusion Capacity (Exercising)Type 1 Diabetic PatientsLower than healthy+52% increase nih.gov

These studies highlight C-peptide's ability to improve microvascular perfusion through mechanisms such as stimulating Na⁺/K⁺-ATPase and enhancing endothelial nitric oxide (NO) release nih.govgajrc.comoup.comnih.gov.

Glomerular Function Assessment (e.g., Glomerular Hyperfiltration)

Diabetic nephropathy, a serious complication of diabetes, is characterized by progressive kidney damage, often starting with glomerular hyperfiltration. C-peptide has demonstrated renoprotective effects in both animal models and humans with type 1 diabetes plos.orgnih.govnih.gov.

Methodologies for assessing glomerular function include:

Glomerular Filtration Rate (GFR) Measurement: GFR is a key indicator of kidney function. Inulin clearance or creatinine (B1669602) clearance are commonly used methods to measure GFR in experimental settings scielo.broup.com. Studies in diabetic rodents have shown that C-peptide can reduce diabetes-induced glomerular hyperfiltration, leading to a significant reduction in GFR plos.orgnih.govscielo.brki.se. While human studies have shown mixed results regarding GFR, some reported a reduction in glomerular hyperfiltration plos.orgscielo.br.

Albuminuria/Proteinuria Assessment: Albuminuria (excretion of albumin in urine) and proteinuria (excretion of total protein in urine) are early markers of kidney damage. C-peptide administration has been consistently shown to reduce albuminuria and proteinuria in diabetic animal models and, in some human studies, to reduce albuminuria plos.orgnih.govnih.govscielo.brki.see-dmj.org.

Glomerular Volume and Mesangial Matrix Area Measurement: Histological assessments of kidney tissue allow for the quantification of glomerular volume and mesangial matrix expansion, which are structural changes associated with diabetic nephropathy. C-peptide has been shown to reduce glomerular volume and mesangial matrix area in diabetic rodents plos.orgnih.govscielo.brki.se.

Renal Hypertrophy Assessment: Measurement of kidney weight to body weight ratio is used to assess renal hypertrophy, another feature of diabetic nephropathy that C-peptide can prevent or reduce nih.govki.se.

Table 3: Effects of C-peptide on Glomerular Function

ParameterModelC-peptide EffectReference
Glomerular HyperfiltrationDiabetic RodentsReduced (17-42%) plos.orgnih.govscielo.brki.se
AlbuminuriaDiabetic Rodents & HumansReduced plos.orgnih.govnih.govscielo.brki.see-dmj.org
ProteinuriaDiabetic RodentsReduced plos.orgscielo.br
Glomerular VolumeDiabetic RodentsReduced plos.orgnih.govscielo.brki.se
Mesangial Matrix AreaDiabetic RodentsReduced plos.orgki.se
Renal HypertrophyDiabetic RodentsPrevented/Reduced nih.govki.se

C-peptide's renoprotective effects are believed to involve mechanisms such as inhibiting Na⁺ reabsorption in the proximal tubule via Na⁺/K⁺-ATPase activation and influencing glomerular arteriolar tone, thereby reducing glomerular filtration pressure mdpi.comnih.gov.

Analytical Techniques for C Peptide Detection and Characterization in Research

Chromatographic Methods

Chromatographic techniques are fundamental for separating C-peptide from complex biological samples, thereby reducing matrix interference and enhancing the specificity of subsequent detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in C-peptide research, often employed as a purification step prior to detection by other methods. HPLC allows for the isolation of C-peptide from interfering substances in biological fluids. For instance, early research demonstrated the successful application of HPLC for the analysis of urinary C-peptide. This method, which involved initial gel chromatography to remove interfering substances followed by reversed-phase HPLC (using a LiChrosorb RP-18 column), revealed the heterogeneity of urinary C-peptide, detecting at least four immunoreactive forms, one of which was indistinguishable from authentic C-peptide. HPLC has also been utilized in the preparation of highly pure C-peptide calibrators, with reported purities exceeding 99%. Furthermore, reversed-phase HPLC (RP-HPLC) is routinely used for the purification and authentication of peptides in general, including C-peptide, ensuring the integrity of samples for downstream analyses.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, offering enhanced chromatographic resolution, sensitivity, and speed due to smaller particle sizes in the stationary phase and higher operating pressures. In C-peptide research, UPLC is predominantly coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve highly accurate and sensitive quantification.

Research has focused on developing and validating novel isotope dilution-ultraperformance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS) assays for measuring serum C-peptide concentrations. nih.gov These methods typically involve extensive sample pretreatment steps, such as solid-phase extraction, ion-exchange solid-phase extraction, and chemical derivatization using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to improve ionization efficiency and sensitivity. nih.gov The developed ID-UPLC-MS/MS assays have demonstrated acceptable analytical performance, characterized by good resolution of analyte peaks and minimal background noise, indicating effective extraction processes. cmdm.tw

For instance, a validated ID-UPLC-MS/MS method reported inter- and intra-run imprecision ranging from 3.6% to 4.8% (coefficient of variation, CV), with a percentage bias for trueness between 0.6% and 3.1%. nih.gov These performance characteristics are well within desirable biological variation goals, highlighting the high accuracy and precision of UPLC-MS/MS in C-peptide measurement.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has revolutionized C-peptide analysis in research due to its inherent specificity, accuracy, and high sensitivity, providing significant advantages over traditional immunoassay methods. wikipedia.orgresearchgate.netguidetopharmacology.orgnih.govnih.gov MS-based techniques overcome limitations such as cross-reactivity with related peptides (e.g., proinsulin) and interference from auto-antibodies, which can compromise immunoassay results. guidetopharmacology.orgcmdm.twnih.govnih.gov

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a rapid, high-throughput, and cost-effective technique particularly suited for the analysis of macromolecules like peptides. nih.gov Its application in C-peptide research has led to the development of quantitative assays for clinical serum samples.

A developed MALDI-TOF MS-based assay for C-peptide quantification involves a workflow that includes enrichment using antibody-conjugated magnetic beads, chemical modification with AQC to enhance the ionization of the naturally acidic C-peptide, and desalting steps using ZipTips. nih.gov This method has been validated with a limit of quantitation (LOQ) of 25 pmol/L. nih.gov Comparative studies have shown a strong linear correlation (r² = 0.9409) between this MALDI-TOF MS assay and reference methods across a C-peptide concentration range of 60–5760 pmol/L, demonstrating good agreement. The advantages of MALDI-TOF MS for C-peptide analysis include its relatively faster analysis time and lower cost compared to LC-MS/MS in certain research contexts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical platform widely regarded as a gold standard for C-peptide quantification in research. guidetopharmacology.orgcmdm.twnih.gov Its ability to combine chromatographic separation with mass spectrometric detection provides robust and accurate measurements.

LC-MS/MS methods for C-peptide often incorporate rigorous sample preparation techniques, such as protein precipitation (e.g., with ZnSO4 solution) and solid-phase extraction (SPE), including anion-exchange SPE. To enhance sensitivity and overcome issues related to the low ionization efficiency of intact C-peptide, some methods employ proteolytic digestion (e.g., with endoproteinase Glu-C) to generate more readily ionizable surrogate peptides. nih.gov This approach eliminates the need for immunoaffinity enrichment, which can be limited by sensitivity and interference from auto-antibodies. nih.gov

LC-MS/MS assays can be multiplexed to simultaneously quantify C-peptide and insulin (B600854). For example, a multiplexed LC-MS/MS assay demonstrated linearity for C-peptide from 4 to 15 ng/mL, with a lower limit of the measuring interval (LLMI) ranging from 0.04 to 0.10 ng/mL. The precision of ID-LC-MS/MS methods for C-peptide is high, with reported within-run, between-run, and total precision in the ranges of 1.0%–2.1%, 0.6%–1.2%, and 1.3%–2.2%, respectively, across various C-peptide concentrations. Analytical recoveries for these methods typically fall between 99.6% and 101.0%. LC-MS/MS has been successfully applied to C-peptide measurement in diverse biological matrices, including serum, plasma, and dry blood spot (DBS) samples, highlighting its versatility in research applications. guidetopharmacology.orgcmdm.tw

Table 1: Performance Characteristics of LC-MS/MS Methods for C-Peptide Quantification

Performance MetricRange/ValueReference
Inter-day Imprecision< 20% CV nih.gov
Linearity (C-peptide)0.06 ng/mL (LLOQ) to 15 ng/mL nih.gov
Within-run Precision (ID-LC-MS/MS)1.0%–2.1% CV
Between-run Precision (ID-LC-MS/MS)0.6%–1.2% CV
Total Precision (ID-LC-MS/MS)1.3%–2.2% CV
Analytical Recovery (ID-LC-MS/MS)99.6%–101.0%
Lower Limit of Measuring Interval (LLMI)0.04–0.10 ng/mL

Isotope-Dilution Mass Spectrometry for Reference Measurement Procedures

Isotope-Dilution Mass Spectrometry (IDMS), particularly ID-LC-MS/MS, is recognized as the recommended reference measurement procedure for serum peptides, playing a critical role in the standardization and harmonization of C-peptide measurements across different laboratories worldwide. researchgate.netwikipedia.orgblogspot.comnih.gov The fundamental principle of IDMS involves the addition of a known quantity of a stable isotope-labeled internal standard to the sample, which is chemically identical to the analyte but distinguishable by mass. nih.govwikipedia.orgblogspot.com This approach compensates for analyte losses during sample preparation and matrix effects, ensuring highly accurate and specific quantification.

The implementation of IDMS addresses the significant inter-laboratory variability and lack of comparability observed with conventional immunoassays, which can yield inconsistent results even for the same samples. researchgate.netguidetopharmacology.orgblogspot.com ID-LC-MS/MS methods for C-peptide have been developed and are listed in the Joint Committee for Traceability in Laboratory Medicine (JCTLM) database, signifying their status as traceable reference methods. wikipedia.org These procedures often involve multi-step sample preparation, including solid-phase extraction and sometimes chemical derivatization, to enhance sensitivity and purity. blogspot.comnih.gov

The precision and accuracy of ID-LC-MS/MS methods for C-peptide are exceptionally high. For instance, within-run, between-run, and total coefficients of variation (CVs) on dedicated sera have been reported to be ≤2.1%, ≤2.5%, and ≤2.9%, respectively. blogspot.com Analytical recoveries typically range from 99.6% to 101.0%, and relative measurement uncertainties have been reported between 3.7% and 4.6%. The linear range of IDMS methods is broad, effectively covering the physiological reference intervals of C-peptide, with reported ranges as low as 0.003–2.9 ng on-column. researchgate.net

A key application of IDMS in C-peptide research is its use in assigning accurate values to calibrator serum samples. When these calibrator sera, assigned by ID-LC-MS/MS, are used, the comparability of clinical immunoassays across different laboratories can be dramatically improved. researchgate.netblogspot.comnih.gov This standardization is crucial for ensuring the reliability and clinical utility of C-peptide measurements in research and diagnostic settings. Some IDMS methods have achieved remarkable detection limits, as low as 300 amol (1 pg) on-column.

Table 2: Key Performance Metrics of Isotope-Dilution Mass Spectrometry (IDMS) for C-Peptide

Performance MetricValue/RangeReference
Within-run CV≤2.1% blogspot.com
Between-run CV≤2.5% blogspot.com
Total CV≤2.9% blogspot.com
Analytical Recovery99.6%–101.0%
Relative Measurement Uncertainty3.7%–4.6%
Linear Range (on column)0.003–2.9 ng researchgate.net
Limit of Detection (on column)300 amol (1 pg)

Fragment Mass Mapping and Database Searches for Protein Identification

Fragment mass mapping, often coupled with mass spectrometry (MS) and database searches, is a crucial technique for identifying proteins and peptides, including C-peptide and its binding partners. This method involves the enzymatic digestion of a protein into smaller peptide fragments, typically using enzymes like trypsin, which cleaves at specific amino acid residues such as lysine (B10760008) and arginine elementlabsolutions.comnih.govlibretexts.org. The resulting peptide fragments produce a unique "fingerprint" that can be separated chromatographically and then identified using MS detection elementlabsolutions.com.

For protein identification, the experimentally measured masses of these peptide fragments are compared against theoretical peptide mass values derived from protein sequences in databases nih.govlibretexts.orgrapidnovor.com. This comparison allows for the confirmation of protein identity and provides detailed, site-specific information on post-translational and chemical modifications that may occur during production, processing, or storage elementlabsolutions.comrapidnovor.com. In the context of C-peptide research, fragment mass mapping has been instrumental in identifying proteins that specifically bind to C-peptide following purification via biosensor techniques ki.se. Notably, this approach has led to the identification of a novel N-terminal carbamate modification on C-peptide through tandem mass spectrometry ki.se. The ability to identify such modifications is critical for understanding C-peptide's biological roles and stability.

Spectroscopic Methods

Spectroscopic techniques provide invaluable insights into the structural characteristics and stability of C-peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In studies concerning C-peptide, NMR spectroscopy has been employed to investigate its intrinsic structure and its capacity to interact with or insert into lipid bilayers ki.se. Research utilizing NMR has indicated that human C-peptide generally lacks a stable secondary structure when in an aqueous solution, a characteristic that persists even in the presence of lipid vesicles or micelles ki.se. Furthermore, comparative studies combining NMR with molecular dynamics simulations have highlighted structural differences between C-peptides from various species, such as human and rat C-peptides. These studies can identify specific structural motifs, like turn-like structures in the middle and C-terminal regions, and even short alpha-helices, which may contribute to their distinct biological activities nih.gov. Solid-state NMR (SSNMR) offers an alternative for analyzing peptides in solid or gel-like states, particularly those lacking long-range order, with isotopic labeling (e.g., 13C and 15N) enhancing sensitivity for detailed structural parameters mdpi.comnih.gov.

Circular Dichroism (for Structural Stability Analysis)

Circular Dichroism (CD) spectroscopy is a widely used technique for determining the secondary structure content and assessing the thermal stability of peptides and proteins rsc.orgrsc.orgscispace.com. CD relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. In the far UV region (typically 180-240 nm), the CD spectrum is particularly sensitive to the peptide bond and can be analyzed to quantify regular secondary structural elements like alpha-helices and beta-sheets scispace.com.

For C-peptide, CD experiments have been conducted to validate theoretical structural models derived from computational methods like molecular dynamics simulations nih.gov. Consistent with NMR findings, CD studies on this compound have also shown a lack of a well-defined, stable secondary structure in aqueous solutions ki.se. Interestingly, comparative analyses using CD, alongside molecular dynamics, have suggested that rat C-peptides exhibit greater structural stability and potential compared to their human counterparts nih.gov. Beyond structural assessment, CD is also valuable for evaluating the structural integrity of membrane proteins and for monitoring protein folding pathways, providing insights into conformational changes and ligand binding scispace.com.

Biosensor Technologies

Biosensor technologies offer real-time, label-free detection of molecular interactions, proving highly valuable in C-peptide research.

Surface Plasmon Resonance (SPR) for Binding Protein Detection and Purification

Surface Plasmon Resonance (SPR) is an optical biosensor technique that enables the real-time detection and characterization of molecular interactions between a molecule immobilized on a sensor surface (ligand) and a molecule flowing over it (analyte) uni.lunih.govacs.org. SPR is widely used to evaluate the binding kinetics and affinity of various compounds with biopolymers, including proteins and peptides acs.org.

In C-peptide research, SPR-based biosensors have been effectively utilized to identify and detect C-peptide binding proteins present in complex biological samples such as human serum and detergent-solubilized cellular or tissue material ki.se. The technique facilitates the purification of C-peptide binding proteins by immobilizing biotinylated C-peptide onto streptavidin-coated sensor chips, allowing for specific interaction and subsequent elution of bound components ki.se. SPR offers the advantage of real-time monitoring of both binding and elution processes, providing dynamic insights into the interactions. The specificity of these interactions can be verified by observing a lack of binding to scrambled C-peptide sequences ki.se. Furthermore, advancements in SPR chip designs have demonstrated enhanced protein recovery, showcasing the technique's utility in affinity purification ki.se.

Immunoassays and Standardization Challenges in Research Settings

Immunoassays are the most commonly used methods for C-peptide quantification in research due to their sensitivity and widespread availability. ibl-america.com These assays typically operate on principles such as the "sandwich" immunoassay or competitive binding. In a sandwich ELISA, C-peptide in the sample binds to an antibody coated on a microplate, and then a second enzyme-conjugated antibody binds to a different site on the C-peptide, with the resulting color intensity being directly proportional to the C-peptide concentration. anshlabs.comdbc-labs.com Conversely, in competitive binding assays, endogenous C-peptide competes with a labeled C-peptide conjugate for binding sites on a limited number of antibodies, resulting in an inverse relationship between color intensity and C-peptide concentration. ibl-america.com

Despite their utility, immunoassays for C-peptide face significant challenges regarding standardization and comparability, which can hinder the interpretation and comparison of data across different research studies and clinical laboratories. researchgate.netthieme-connect.comnih.govnih.gov

Standardization Challenges: A major issue is the considerable variation in C-peptide results obtained from different immunoassay methods and analyzers, even when these assays are traceable to international reference reagents. researchgate.netthieme-connect.comnih.gov This lack of intercomparability means that C-peptide values from one assay may not be directly comparable to those from another, leading to potential discrepancies in research findings and clinical interpretations. researchgate.netthieme-connect.com

Research studies have highlighted these discrepancies. For instance, a comparison of five widely used C-peptide immunoassays (Abbott ALINITY i, DiaSorin Liaison XL, Roche Cobas e411, Siemens Healthineers ADVIA Centaur XPT, and Immulite 2000 XPi) using serum samples revealed significant differences across the entire clinically relevant concentration range. researchgate.netthieme-connect.com The mean bias was notably high (36.6%) between results from Roche and Siemens Healthineers (ADVIA Centaur XPT) immunoassays, which showed large discrepancies compared to assays from Abbott, DiaSorin, and Siemens Healthineers (Immulite 2000 XPi). researchgate.netthieme-connect.com In contrast, the latter three assays demonstrated more similar results, with a mean bias ranging from 2.3% to 4.2%. researchgate.netthieme-connect.com

Data Table 1: Mean Bias Between C-Peptide Immunoassays

Immunoassay ComparisonMean Bias (%)
Roche vs. Siemens Healthineers (ADVIA Centaur XPT)36.6
Abbott, DiaSorin, Siemens Healthineers (Immulite)2.3 - 4.2

Note: This table represents data from a study comparing C-peptide immunoassays on different analyzers. researchgate.netthieme-connect.com

The need for accurate, traceable, and comparable C-peptide measurements has led to significant efforts toward standardization and harmonization. nih.govnih.gov The process involves linking routine laboratory procedures, via commutable secondary reference materials, to reference measurement procedures and ultimately to a primary reference material with an assigned value. nih.gov The first international reference reagent for this compound (NIBSC code: 84/510) was established over three decades ago, and a newer WHO International Standard (NIBSC code 13/146) has been available since 2017, prepared using more accurate methods. nih.gov Despite these advancements and the availability of reference materials and methods like ID-LC/MS, the full implementation of the standardization process remains incomplete. researchgate.netthieme-connect.comnih.govresearchgate.net Finalizing this standardization is crucial to improve patient care and ensure the comparability of research findings across different studies. researchgate.netthieme-connect.com

Future Research Directions and Therapeutic Implications

Continued Elucidation of C-Peptide Signaling Complex and Receptor Identification

A key area of future research involves the definitive identification of the C-peptide receptor(s) and the full elucidation of its signaling complex. Studies have demonstrated that C-peptide binds specifically to cell membranes and initiates intracellular signaling cascades, often associated with the activation of G protein-coupled receptors (GPCRs) and Ca2+-dependent pathways nih.govresearchgate.netbioscientifica.comportlandpress.comnih.govresearchgate.net.

The orphan GPCR, GPR146, has been proposed as a putative C-peptide receptor. Research indicates that the knockdown of GPR146 can block C-peptide-induced cFos expression, and C-peptide stimulation leads to GPR146 internalization bioscientifica.comresearchgate.netnih.gov. However, other studies have not consistently supported GPR146 as the sole or primary receptor, suggesting the need for further investigation into its precise role diva-portal.orgnih.gov. The complex binding dynamics observed for C-peptide suggest that it may interact with a complex of proteins rather than a single receptor nih.gov. Additionally, some research points towards the possibility of alternative non-receptor-mediated mechanisms of action for C-peptide nih.gov. Future efforts will focus on employing advanced methodologies to fully characterize the C-peptide signaling complex and unequivocally identify all relevant receptor components nih.govbioscientifica.comnih.govdiva-portal.org.

Investigation of C-Peptide's Cooperative Actions with Other Biological Molecules

Understanding how C-peptide cooperates with other biological molecules, particularly insulin (B600854), is crucial for optimizing its therapeutic applications. The physiological effects of C-peptide can be influenced by its concentration and its combination with other bioactive molecules, such as insulin nih.gov. Evidence suggests a functional interaction between C-peptide and insulin-initiated signaling pathways bioscientifica.com.

The concept of C-peptide replacement alongside insulin is gaining traction in the management of diabetes, particularly Type 1 Diabetes Mellitus (T1DM), which is increasingly viewed as a dual-hormone deficiency portlandpress.com. Studies have shown that co-administration of C-peptide with insulin can improve glomerular function and metabolic control in T1DM patients oup.com. Furthermore, novel strategies involving the delivery of C-peptide in conjunction with insulin, potentially through advanced methods like pancreatic islet transplantation or genetically engineered Sertoli cells, are being explored to ameliorate cardiovascular and vascular complications in T1DM patients mdpi.com.

Optimization of C-Peptide Levels for Physiological Benefit in Research Models

Research in animal models of Type 1 Diabetes Mellitus has consistently demonstrated the beneficial influence of C-peptide on diabetes-induced functional and structural abnormalities in the kidney, peripheral nerves, and central nervous system nih.govnih.govmdpi.com. C-peptide has shown renoprotective effects that appear to be independent of glucose regulation nih.gov. In these models, C-peptide has been observed to improve nerve function, reduce albuminuria, decrease glomerular permeability, and mitigate renal inflammation nih.govoup.commdpi.complos.orgnih.govmdpi.com. For instance, short-term infusion of C-peptide in diabetic rats reduced initial glomerular hyperfiltration and resulted in a 70% lower total protein leakage, while also restoring half of the normal renal functional reserve nih.gov.

While physiological concentrations of C-peptide generally exhibit anti-inflammatory effects, some reports suggest that over-secretion or high levels of C-peptide might have pro-inflammatory effects, highlighting the importance of optimizing its levels frontiersin.org. Future research aims to define the optimal range of fasting and post-treatment C-peptide levels to achieve maximum physiological benefit frontiersin.org. To address the challenge of C-peptide's short half-life, novel formulations designed to enhance its pharmacokinetic stability are under development nih.gov. Additionally, the use of genetically engineered Sertoli cells, which are immune-privileged, as delivery vehicles for continuous and long-term C-peptide treatment, is an area of active investigation mdpi.comnih.gov.

Development of Novel Research Methodologies

The advancement of C-peptide research relies heavily on innovative methodologies, particularly in peptide synthesis and biosensing.

Advanced Peptide Synthesis Techniques (e.g., N- to C-Peptide Synthesis)

Traditional C- to N-direction solid-phase peptide synthesis (C-N-SPPS) has been a cornerstone of peptide production, but it is characterized by high process mass intensity and poor atom economy, often requiring atom-intensive protecting groups nih.govresearchgate.netnih.govresearchgate.net. A promising alternative is the development of N- to C-direction peptide synthesis, which offers the potential to minimize protection and enable more efficient manufacturing processes nih.govresearchgate.netnih.govresearchgate.net. Innovations in this area include methods employing thioesters, vinyl esters, and transamidation, which facilitate efficient amide bond formation with minimal epimerization nih.govnih.govresearchgate.net. These advanced techniques are crucial for sustainable peptide production and for generating C-peptide and its analogs for research and potential therapeutic use nih.govnih.govresearchgate.net.

Enhanced Biosensor Applications for C-Peptide Binding Partners

The ongoing quest to identify and characterize C-peptide's receptor(s) and its intricate signaling pathways necessitates the development of enhanced biosensor applications. These advanced biosensors are critical for real-time, sensitive, and specific detection of C-peptide's interactions with its binding partners on cell membranes and within intracellular environments. Such technologies would enable detailed kinetic and affinity studies of C-peptide binding, aiding in the precise mapping of its signaling complex and the discovery of novel interaction partners.

Emerging Areas of C-Peptide Research in Systemic Physiology

Beyond its well-established role in diabetes complications, C-peptide research is expanding into broader areas of systemic physiology.

Renal Function: C-peptide exhibits significant renoprotective effects. It has been shown to diminish glomerular hyperfiltration and reduce urinary albumin excretion in both experimental models and human patients with Type 1 Diabetes Mellitus nih.govnih.govoup.complos.orgnih.govmdpi.comresearchgate.netnih.govbmj.com. C-peptide can also improve renal functional reserve nih.gov. Emerging evidence suggests that its beneficial effects may extend to renal disease in Type 2 Diabetes Mellitus and even chronic, non-diabetic renal conditions nih.govbmj.com.

Nervous System: C-peptide has demonstrated beneficial effects on impaired nerve function in diabetic neuropathy. Studies in animal models and clinical trials have shown that C-peptide can improve nerve conduction velocities, enhance nerve blood flow, and augment Na+/K+-ATPase activity, thereby ameliorating nerve dysfunction nih.govportlandpress.comnih.govoup.commdpi.commdpi.comfrontiersin.org. It contributes to neuroprotective functions by enhancing neuroperfusion through nitric oxide-sensitive neurovascular mechanisms and addressing Na+/K+-ATPase deficits frontiersin.org.

Immune System: C-peptide at physiological concentrations has been observed to exert anti-inflammatory effects, including attenuating the secretion of inflammatory factors like IL-6, IL-8, MIP-1α, and MIP-1β, and decreasing the adhesion of monocytes to human aortic endothelial cells frontiersin.orgoup.com. Conversely, some reports suggest that high levels of C-peptide may contribute to pro-inflammatory effects frontiersin.org. Emerging research also indicates that C-peptide may play a role in improving immune cell imbalances and increasing splenic lymphocyte proliferation, potentially by activating the parasympathetic nervous system researchgate.net.

Q & A

Q. How should researchers design experiments to assess C-peptide stability under varying physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Experimental Design: Use controlled buffer systems (e.g., phosphate-buffered saline at pH 7.4 vs. acidic/basic conditions) and incubate C-peptide samples at physiological (37°C) and stress-inducing temperatures (e.g., 45°C). Monitor degradation via HPLC or mass spectrometry (MS) at timed intervals .
  • Data Analysis: Calculate half-life using first-order kinetics. Compare degradation profiles to establish stability thresholds. Include positive controls (e.g., synthetic C-peptide analogs with known stability) .

Q. What methodological steps ensure batch-to-batch consistency in synthetic C-peptide production for cell-based assays?

Methodological Answer:

  • Quality Control (QC): Request peptide content analysis (via amino acid analysis or UV spectroscopy) and HPLC purity checks (>95%). Specify TFA removal (<1%) to avoid cytotoxicity in cell assays .
  • Documentation: Maintain records of synthesis parameters (e.g., solid-phase resin, coupling efficiency) and storage conditions (lyophilized vs. solution) .

Q. How can researchers interpret HPLC data to confirm C-peptide identity and purity?

Methodological Answer:

  • Retention Time (RT) Comparison: Match experimental RT to literature values for C-peptide under identical chromatographic conditions (e.g., C18 column, acetonitrile/water gradient) .
  • Peak Integration: Quantify impurities (e.g., truncation products) by calculating area-under-curve (AUC) ratios. Use MS to confirm molecular weight and sequence .

What frameworks are recommended for formulating hypothesis-driven research questions about C-peptide’s role in metabolic disorders?

Methodological Answer:

  • PICO Framework: Define P opulation (e.g., type 1 diabetes patients), I ntervention (C-peptide replacement), C omparison (placebo control), O utcome (e.g., HbA1c reduction) .
  • Feasibility Check: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Advanced Research Questions

Q. How should researchers resolve contradictory data between immunoassays and mass spectrometry when quantifying C-peptide in clinical cohorts?

Methodological Answer:

  • Cross-Validation: Run split-sample analyses using both methods. Assess interference (e.g., heterophilic antibodies in immunoassays) via spike-recovery experiments .
  • Statistical Reconciliation: Apply Bland-Altman plots to evaluate bias and limits of agreement. Use orthogonal methods (e.g., Western blot) as a tiebreaker .

Q. What experimental strategies optimize C-peptide detection in data-independent acquisition (DIA) mass spectrometry workflows?

Methodological Answer:

  • Spectral Library Enhancement: Generate a C-peptide-specific library using data-dependent acquisition (DDA) of synthetic standards. Include retention time calibration peptides .
  • Parameter Optimization: Adjust collision energy spread (CES) and isolation windows to maximize fragmentation efficiency for C-peptide’s charge states .

Q. How can proteomic data be integrated with C-peptide kinetics to study β-cell function in vivo?

Methodological Answer:

  • Multi-Omics Design: Pair longitudinal C-peptide measurements (via ELISA/MS) with single-cell RNA-seq of pancreatic islets. Use correlation networks to link peptide secretion with gene expression clusters .
  • Pathway Analysis: Apply tools like STRING or Metascape to identify enriched pathways (e.g., insulin signaling) associated with C-peptide dynamics .

Q. What statistical approaches address high inter-individual variability in longitudinal C-peptide studies?

Methodological Answer:

  • Mixed-Effects Models: Account for repeated measures and random effects (e.g., patient-specific baselines). Use AIC/BIC to select optimal covariance structures .
  • Normalization: Baseline-adjust C-peptide levels or express changes as fold relative to individual means .

Q. How should researchers validate C-peptide interactions with putative receptors in neurological studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) between C-peptide and recombinant receptors (e.g., GPR146). Include scrambled peptide controls .
  • In Vivo Knockdown: Use siRNA or CRISPR-Cas9 in animal models to assess functional dependence on candidate receptors .

Q. What criteria determine the choice of in vitro vs. in vivo models for studying C-peptide’s protective effects in diabetic neuropathy?

Methodological Answer:

  • In Vitro: Use dorsal root ganglion (DRG) neurons exposed to high glucose ± C-peptide. Assess neurite outgrowth and apoptosis markers (e.g., cleaved caspase-3) .
  • In Vivo: Opt for streptozotocin-induced diabetic rodents with intrathecal C-peptide delivery. Measure nerve conduction velocity and intraepidermal nerve fiber density .

Methodological Pitfalls and Solutions

Q. How can researchers mitigate batch-to-batch variability in C-peptide synthesis for sensitive bioassays?

Solution:

  • Pre-Synthesis Consultation: Provide vendors with detailed QC requirements (e.g., endotoxin levels <0.1 EU/mg, solubility in assay buffer) .
  • In-House Validation: Perform dose-response curves across batches to confirm EC50 consistency .

Q. What strategies validate C-peptide structural integrity in long-term stability studies?

Solution:

  • Accelerated Aging: Store samples at -80°C, 4°C, and 25°C. Use circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix loss) .
  • Functional Assays: Compare bioactivity (e.g., insulin secretion potentiation) between fresh and aged batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.